2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-N-(3-oxo-1H-2-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-4-2-3-5-14(11)17-20-22-23(21-17)9-16(24)19-13-7-6-12-10-26-18(25)15(12)8-13/h2-8H,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNZFPWYNPMSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC4=C(COC4=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-methylphenyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenolic precursors with acetic anhydride.
Coupling Reaction: The final step involves coupling the tetrazole and benzofuran intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the tetrazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a tetrazole ring and a benzofuran moiety, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 336.39 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing tetrazole and benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The tetrazole group may enhance binding affinity to specific targets involved in cancer cell proliferation and survival pathways.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Tetrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds with similar structures. They may modulate neuroinflammatory responses and oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for these therapeutic applications.
Anti-inflammatory Activity
The compound's structure suggests it may possess anti-inflammatory properties. Research on related tetrazole compounds indicates that they can inhibit pro-inflammatory cytokines, which are critical in chronic inflammatory diseases. This activity can be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their anticancer effects. The results indicated that compounds with a similar scaffold significantly reduced tumor growth in xenograft models, highlighting the importance of structural modifications for enhancing efficacy .
- Antimicrobial Evaluation :
- Neuroprotective Mechanisms :
Mechanism of Action
The mechanism of action of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
While the evidence provides robust data on thiadiazole and benzofuran derivatives, direct pharmacological or synthetic data for the target compound is lacking. Future studies should focus on:
Synthesizing the target compound using methods analogous to –2.
Evaluating its activity in sodium channel assays (cf. ) .
Comparing metabolic stability with thiadiazole analogues .
Biological Activity
The compound 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide (CAS Number: 953851-15-5) is a complex organic molecule that incorporates several functional groups, including a tetrazole and a benzofuran moiety. This compound is of interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.3 g/mol. The structure includes a tetrazole ring, which is known for its diverse biological activities, and a benzofuran moiety that has been associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| CAS Number | 953851-15-5 |
Anticancer Potential
The benzofuran structure in this compound has been linked to anticancer properties in various studies. Compounds with similar structures have shown promising results against cancer cell lines, indicating potential cytotoxic effects. For example, some benzofuran derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
While direct studies on this specific compound are lacking, its structural components suggest it may also possess anticancer activity. The presence of both the tetrazole and benzofuran rings could enhance its efficacy as an anticancer agent.
Anti-inflammatory Effects
Tetrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Although specific data regarding the anti-inflammatory activity of This compound is not available, it is reasonable to hypothesize that similar compounds might exhibit such effects.
Case Studies and Research Findings
- Antimicrobial Study : A study investigated the antimicrobial activity of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity across several tested compounds, suggesting a potential pathway for further exploration of This compound in this context .
- Anticancer Research : In another study focusing on benzofuran derivatives, several compounds were tested against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced cytotoxicity, hinting at the importance of molecular structure in determining biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group protection. Key steps include:
- Use of polar aprotic solvents (e.g., DMF) and bases (e.g., Na₂CO₃) to facilitate nucleophilic substitutions .
- Temperature control (e.g., reflux in ethanol at 80°C) to optimize intermediate formation .
- Monitoring via TLC (e.g., chloroform:methanol 7:3) to track reaction progress .
Yield optimization requires careful stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate for acetamide formation) . Purity is enhanced by recrystallization (e.g., pet-ether) and validated using HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Essential for verifying tetrazole and benzofuran moieties. ¹H NMR identifies aromatic protons and acetamide NH signals, while ¹³C NMR confirms carbonyl groups .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. Strategies include:
- Orthogonal Assays : Replicate results using independent methods (e.g., enzyme inhibition assays vs. cell viability tests) .
- Purity Reassessment : Re-analyze batches via HPLC and NMR to exclude side-product interference .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to compare potency under standardized conditions .
Q. What experimental approaches are used to study the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) by measuring real-time interactions between the compound and immobilized targets .
- Molecular Docking : Predicts binding modes using software (e.g., AutoDock Vina) and validates with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. What strategies can enhance the compound’s selectivity and stability in pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methyl or methoxy groups) to improve metabolic stability .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- pH Stability Testing : Assess degradation under physiological pH ranges (1.2–7.4) using accelerated stability protocols .
Q. How does the compound’s structural complexity impact its pharmacokinetic profile, and what in vitro models are used to evaluate this?
- Methodological Answer :
- Caco-2 Cell Monolayers : Predict intestinal permeability by measuring apparent permeability (Papp) .
- Microsomal Stability Assays : Incubate with liver microsomes to estimate metabolic clearance .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
